molecular formula C12H14N2O2 B13890508 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol

4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol

Cat. No.: B13890508
M. Wt: 218.25 g/mol
InChI Key: OZSIKWDYYBMRRH-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol is a chemical compound that features both an imidazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol typically involves the formation of the imidazole ring followed by the introduction of the phenol group. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, which is then subjected to a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce 4-(2-methoxyethyl)phenol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)phenol: Shares the phenol group but lacks the imidazole ring.

    Imidazole derivatives: Compounds with similar imidazole structures but different substituents.

Uniqueness

4-[5-(2-Methoxyethyl)-1H-imidazol-2-yl]phenol is unique due to the combination of the imidazole ring and the phenol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C12H14N2O2/c1-16-7-6-10-8-13-12(14-10)9-2-4-11(15)5-3-9/h2-5,8,15H,6-7H2,1H3,(H,13,14)

InChI Key

OZSIKWDYYBMRRH-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CN=C(N1)C2=CC=C(C=C2)O

Origin of Product

United States

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